molecular formula C10H18O B13801374 [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-07-8

[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol

Cat. No.: B13801374
CAS No.: 97890-07-8
M. Wt: 154.25 g/mol
InChI Key: RJSWINAXCPBTMV-PCYYEKQGSA-N
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Description

[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97890-07-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S,3E)-3,7-dimethylocta-3,6-dien-2-ol

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7+/t10-/m0/s1

InChI Key

RJSWINAXCPBTMV-PCYYEKQGSA-N

Isomeric SMILES

C[C@@H](/C(=C/CC=C(C)C)/C)O

Canonical SMILES

CC(C(=CCC=C(C)C)C)O

Origin of Product

United States

Stereochemistry and Isomerism of 3,7 Dimethyl 3,6 Octadien 2 Ol Systems

Elucidation of Absolute and Relative Stereochemistry of Terpenoid Alcohols

Determining the precise three-dimensional arrangement of atoms, known as absolute configuration, at a chiral center is a critical step in chemical characterization. nih.gov For terpenoid alcohols like 3,7-dimethyl-3,6-octadien-2-ol, which contains a stereocenter at the C-2 position, several sophisticated analytical methods are employed. The relative configuration describes the arrangement of atoms in a molecule in relation to another part of the same molecule, which can be determined through chemical interconversion from a compound with a known configuration. nih.govstackexchange.com

Modern techniques provide unambiguous assignment of the absolute configuration. libretexts.org These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advanced Mosher's method is a well-established NMR technique used for determining the absolute configuration of secondary alcohols. nih.gov By creating diastereomeric esters with a chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), the differing chemical shifts in the ¹H or ¹⁹F NMR spectra of these diastereomers can be correlated to the absolute stereochemistry of the alcohol.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be determined with a high degree of confidence. stackexchange.com

Competing Enantioselective Conversion (CEC): This method utilizes the kinetic resolution of a racemic or enantioenriched alcohol by reacting it in parallel with two enantiomers of a chiral reagent. The absolute configuration is assigned based on which enantiomer of the reagent reacts faster, a difference that can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS). nih.govnih.gov This approach is particularly useful as it requires only minute quantities of the analyte. nih.gov

These methods are crucial for accurately identifying specific stereoisomers, such as [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol, distinguishing it from its (R)-enantiomer and other diastereomers.

Structural Diversity within the 3,7-Dimethyl-octadienol Class and Related Derivatives

The molecular formula C₁₀H₁₈O, which this compound belongs to, encompasses a vast array of structural isomers and derivatives within the acyclic monoterpenoid class. This structural diversity arises from variations in the position of the hydroxyl group and the location and geometry (E/Z) of the carbon-carbon double bonds.

The 3,7-dimethyl-octadienol class includes numerous compounds that are structurally related but possess distinct chemical and physical properties. For example, the acid-isomerization of linalool (B1675412), a closely related isomer, yields a complex mixture of monoterpenes and terpene alcohols. epa.gov This highlights the chemical versatility within this family of compounds.

Below is an interactive table detailing some of the key isomers and related derivatives in this class.

Common NameIUPAC NameCAS NumberStructural Notes
Geraniol (B1671447)(E)-3,7-Dimethyl-2,6-octadien-1-ol106-24-1A primary alcohol; isomer of nerol (B1678202). The double bond at C2 is in the E configuration. nist.govresearchgate.net
Nerol(Z)-3,7-Dimethyl-2,6-octadien-1-ol106-25-2A primary alcohol; isomer of geraniol. The double bond at C2 is in the Z configuration. nist.govsigmaaldrich.com
Linalool3,7-Dimethyl-1,6-octadien-3-ol78-70-6A tertiary alcohol. Exists as two enantiomers, (S)-(+)-linalool (licareol) and (R)-(-)-linalool (coriandrol). chemicalbook.combiosynth.com
Citronellol3,7-Dimethyl-6-octen-1-ol106-22-9A primary alcohol with only one double bond.
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol(2R,3Z)-3,7-dimethylocta-3,6-dien-2-ol97890-14-7A diastereomer of the subject compound with R configuration at C2 and Z configuration at the C3 double bond. nih.gov

Impact of Chirality on Biological Recognition Processes and Activity

Chirality is a fundamental property in molecular biology, as biological systems—composed of chiral molecules like amino acids and sugars—often exhibit stereospecific interactions. nih.govresearchgate.net The "handedness" of a terpenoid alcohol can drastically alter its biological activity and sensory perception because it dictates how the molecule fits into the binding site of a protein receptor. nih.govchiralpedia.com A specific enantiomer may bind perfectly to its target receptor, initiating a biological response, while its mirror-image enantiomer may not fit, rendering it inactive or causing it to elicit a completely different effect. nih.gov

This principle is well-documented in the context of olfaction. The human olfactory system can readily distinguish between enantiomers of the same compound, perceiving them as having distinct smells. leffingwell.com This is because the olfactory receptors themselves are chiral proteins. For instance, the two enantiomers of carvone (B1668592) are perceived as spearmint and caraway, while the enantiomers of limonene (B3431351) smell of orange and lemon, respectively. chiralpedia.com

While specific studies on the differential biological activities of the enantiomers of 3,7-dimethyl-3,6-octadien-2-ol are not extensively detailed in available literature, the established principles of stereochemistry in terpenoids strongly suggest that the (S)- and (R)-enantiomers would exhibit different biological or sensory profiles. Research on related compounds has shown that stereochemistry can lead to significant differences in antimalarial, antifungal, and other biological activities. nih.govmdpi.com For example, studies on isomers of 3-Br-acivicin demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, likely due to stereoselective uptake by the target organism. nih.gov

The following table provides examples of how chirality influences the sensory properties of well-known terpenoids.

CompoundEnantiomerSensory Descriptor/Activity
Carvone(R)-(-)-CarvoneCaraway scent chiralpedia.com
(S)-(+)-CarvoneSpearmint scent chiralpedia.com
Limonene(R)-(+)-LimoneneSweet, orange-like aroma chiralpedia.com
(S)-(-)-LimoneneSharp, lemon-like scent chiralpedia.com
Linalool(R)-(-)-LinaloolCoriander, woody, lavender-like
(S)-(+)-LinaloolSweet, floral, petitgrain-like

These examples underscore the critical role of stereochemistry in biological recognition, a principle that undoubtedly applies to the this compound system.

Biosynthesis and Enzymatic Pathways of S E 3,7 Dimethyl 3,6 Octadien 2 Ol

Identification of Precursor Metabolites and Upstream Biosynthetic Routes

The journey to synthesizing [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol begins with fundamental five-carbon (C5) precursor molecules: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govoup.com Organisms utilize two primary and spatially separate pathways to produce these essential building blocks. mdpi.com

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol of eukaryotes, this pathway begins with acetyl-CoA. mdpi.comnih.gov It is the main source of IPP and DMAPP for the synthesis of sesquiterpenes (C15) and triterpenes (C30). oup.comnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids of plants and in many prokaryotes, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. mdpi.comnih.gov This route is generally responsible for producing the precursors for monoterpenes (C10) and diterpenes (C20). mdpi.com

Given that this compound is a monoterpenoid, its precursors are predominantly supplied by the plastidial MEP pathway in photosynthetic organisms. mdpi.comoup.com The subsequent crucial step is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) and yields the direct C10 precursor for virtually all monoterpenes: geranyl diphosphate (GPP). oup.commdpi.com

Table 1: Key Precursors in the Biosynthesis of this compound

Precursor Molecule Chemical Formula Carbon Atoms Biosynthetic Pathway(s) Role
Isopentenyl Diphosphate (IPP) C5H12O7P2 C5 MVA and MEP Universal isoprene (B109036) building block
Dimethylallyl Diphosphate (DMAPP) C5H12O7P2 C5 MVA and MEP Universal isoprene building block, starter unit

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

The conversion of the universal precursor GPP into the vast array of monoterpene structures is orchestrated by a diverse superfamily of enzymes. The formation of this compound from GPP likely involves a sequence of reactions catalyzed by specific classes of enzymes that determine its final structure and stereochemistry.

Terpene Synthases and Cyclases

Terpene synthases (TPSs) are the cornerstone enzymes in terpenoid biosynthesis, responsible for converting acyclic prenyl diphosphates like GPP into a multitude of linear or cyclic products. nih.gov For acyclic monoterpene alcohols, enzymes such as linalool (B1675412) synthase (LIS) are well-characterized. oup.comnih.gov LIS, for example, catalyzes the conversion of GPP to the tertiary alcohol linalool. oup.com

The catalytic mechanism of these synthases typically begins with the ionization of GPP, where the diphosphate group is cleaved, generating a geranyl carbocation. sci-hub.se This highly reactive intermediate can then undergo various transformations, including isomerization, cyclization, or quenching by a nucleophile like water. The formation of an alcohol involves the addition of a water molecule to the carbocation. The specific stereochemistry and position of the hydroxyl group are tightly controlled by the enzyme's active site architecture. Conserved domains, such as the aspartate-rich "DDxxD" motif, are crucial for binding the diphosphate moiety of the substrate in coordination with a divalent metal ion, typically magnesium (Mg2+). frontiersin.org

Stereospecific Oxidoreductases and Hydrolases

While a TPS could directly form an alcohol from GPP, an alternative and plausible route to this compound involves intermediate steps catalyzed by oxidoreductases and hydrolases.

Stereospecific Oxidoreductases: This class of enzymes, including alcohol dehydrogenases and reductases, catalyzes oxidation and reduction reactions. A potential pathway could involve:

Initial conversion of GPP to geraniol (B1671447) by a TPS.

Oxidation of geraniol to its corresponding aldehyde, geranial, by a geraniol dehydrogenase. tandfonline.comnih.gov

A subsequent stereospecific reduction of a carbonyl group or isomerization could lead to the final 2-ol structure. Studies on grape metabolism have demonstrated the stereoselective reduction of geraniol to (S)-citronellol, highlighting the presence of enzymes capable of such precise stereochemical control. nih.gov

Hydrolases: Another possibility is the action of a hydratase enzyme. Hydratases catalyze the addition of water across a double bond. While not their primary function, some enzymes like fumarases have been shown to exhibit promiscuous activity, hydrating the double bond of geraniol. academie-sciences.fr A specialized or promiscuous hydratase could potentially act on a precursor like myrcene (B1677589) or another olefinic monoterpene to install the hydroxyl group at the C2 position, followed by further enzymatic modifications.

Table 2: Potential Key Enzymes in the Biosynthesis of this compound

Enzyme Class Specific Example(s) Catalytic Function Role in Pathway
Terpene Synthase (TPS) Linalool Synthase (LIS) Converts GPP to an acyclic monoterpene alcohol Direct formation of the alcohol backbone from GPP
Oxidoreductase Geraniol Dehydrogenase Oxidation of geraniol to geranial Creation of an aldehyde intermediate for further modification
Oxidoreductase Stereospecific Reductase Reduction of a carbonyl group to a specific alcohol stereoisomer Formation of the (S)-configured hydroxyl group

Genetic and Molecular Regulation of Biosynthetic Processes in Producing Organisms

The production of terpenoids is a tightly regulated process, controlled at multiple levels to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to environmental cues. nih.gov

The primary level of regulation is the transcription of biosynthetic genes, particularly the terpene synthases. sci-hub.se The expression of TPS genes is often highly specific to certain tissues, such as the glandular trichomes on the surface of leaves and flowers, which are specialized "factories" for producing and storing essential oils. frontiersin.org Gene expression is also temporally regulated, for instance, increasing during fruit ripening or flower blooming to produce aroma compounds that attract pollinators or seed dispersers. nih.govpnas.org

Furthermore, terpenoid biosynthesis is a key component of plant defense. The transcription of TPS genes can be rapidly and strongly induced by external stresses such as insect herbivory or pathogen attack, leading to the de novo synthesis of volatile terpenes that can repel herbivores or attract their natural enemies. sci-hub.sepnas.org

Table 3: Factors Regulating the Biosynthesis of this compound

Regulatory Factor Type Mechanism of Action
Tissue-Specific Expression Genetic TPS genes are primarily expressed in specialized tissues like glandular trichomes. frontiersin.org
Developmental Cues Genetic / Environmental Gene expression is timed with developmental stages like flowering and fruit ripening. pnas.org
Environmental Stress Genetic / Environmental Herbivory or pathogen attack induces the expression of defense-related TPS genes. sci-hub.se
Transcription Factors Molecular Proteins (e.g., MYB, bHLH) bind to gene promoters to control transcription rates. nih.gov

Comparative Analysis of De Novo Synthesis versus Metabolic Conversion Pathways

The formation of this compound can be achieved through two distinct strategies: de novo synthesis and metabolic conversion.

De Novo Synthesis: This is the complete, ground-up construction of the molecule from simple carbon sources. In plants, this involves the MEP pathway generating IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate, followed by the synthesis of GPP, and finally its conversion into the target monoterpenoid by one or more enzymes. nih.gov This is the primary natural route for the production of most monoterpenoids in the organisms that produce them. oup.com

Metabolic Conversion (Biotransformation): This approach involves the enzymatic modification of a pre-existing and structurally similar substrate. Instead of building the molecule from scratch, an organism or a purified enzyme is used to perform a specific chemical transformation. For example, microorganisms like yeast or bacteria can be engineered to express specific oxidoreductases or hydrolases that can convert a readily available monoterpene, such as geraniol or citral (B94496), into a more valuable or complex derivative. tandfonline.com Studies have shown that geraniol can be reduced to citronellol, oxidized to geranial, or isomerized to nerol (B1678202) in various biological systems. nih.gov This strategy is particularly powerful in industrial biotechnology, where it allows for the synthesis of specific, high-value compounds from cheaper starting materials.

Table 4: Comparison of De Novo Synthesis and Metabolic Conversion

Feature De Novo Synthesis Metabolic Conversion (Biotransformation)
Starting Materials Simple sugars/precursors (e.g., pyruvate, acetyl-CoA) Complex, structurally related molecule (e.g., geraniol)
Pathway Length Long, multi-step pathway (e.g., MEP/MVA + TPS) Short, often 1-3 enzymatic steps
Primary Context Natural biosynthesis within the native organism (e.g., plants) Biotechnological applications, microbial fermentation
Key Advantage Complete synthesis from basic metabolites High specificity, potential for high yields from abundant precursors

| Example | Production of monoterpenes in plant glandular trichomes from CO2 fixation products. oup.com | Conversion of citral to other monoterpenoids by Acinetobacter sp. tandfonline.com |

Asymmetric and Stereoselective Synthesis of S E 3,7 Dimethyl 3,6 Octadien 2 Ol and Analogues

Methodologies for Enantioselective and Diastereoselective Octadienol Construction

The construction of the [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol framework requires the simultaneous control of both a chiral center and the geometry of a trisubstituted alkene. Key strategies often involve the enantioselective reduction of a prochiral ketone or the asymmetric addition of a nucleophile to an aldehyde.

One of the most effective methods for establishing the S-configuration at the C-2 position is the asymmetric reduction of the corresponding α,β-unsaturated ketone, (E)-3,7-dimethyl-3,6-octadien-2-one. This transformation can be achieved with high enantioselectivity using chiral reducing agents. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst.

Another powerful approach involves the asymmetric addition of an ethyl group equivalent to a suitable aldehyde precursor. For instance, the enantioselective addition of a vinyl or ethyl nucleophile to (E)-2,6-dimethyl-2,5-heptadienal would furnish the desired chiral alcohol. Catalytic systems based on chiral ligands complexed to metals like zinc, titanium, or ruthenium are instrumental in achieving high enantiomeric excess (ee). organic-chemistry.org

The table below summarizes representative methods for the catalytic asymmetric vinylation and alkylation of aldehydes, which are foundational for constructing chiral allylic alcohols.

Catalyst/Reagent SystemAldehyde SubstrateNucleophileEnantiomeric Excess (ee)Reference
(-)-2-exo-morpholinoisoborne-10-thiol / Zn(alkenyl)₂Aromatic & α-branched aliphatic aldehydesAlkenylzinc>95% organic-chemistry.org
(S)-BINOL / Ti(OiPr)₄KetonesVinylaluminumHigh organic-chemistry.org
Chiral Co complex / PhotocatalystAldehydesInternal AlkynesExcellent organic-chemistry.org

These methodologies provide a robust toolkit for creating the chiral secondary alcohol moiety with a high degree of stereochemical control, which is essential for the synthesis of the target molecule.

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis for achieving stereocontrol. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs) and reductases, are exceptionally effective for the asymmetric reduction of prochiral ketones to furnish enantiopure alcohols. researchgate.net

A plausible and highly efficient route to this compound involves the biocatalytic reduction of (E)-3,7-dimethyl-3,6-octadien-2-one. By selecting an appropriate ADH, either the (S) or (R) enantiomer can be produced with very high enantiomeric excess (>99% ee). For example, ADHs from Lactobacillus brevis are known to produce (R)-alcohols, while those from Thermoanaerobacter species can yield (S)-alcohols. researchgate.net This approach can be integrated into a one-pot, two-step chemoenzymatic process where a chemical reaction first constructs the ketone substrate, which is then reduced in situ by the enzyme. researchgate.netrsc.org

Furthermore, terpene synthases (TPSs) are enzymes responsible for the biosynthesis of terpenes in nature. nih.gov While a specific synthase for this compound may not be characterized, related enzymes like linalool (B1675412) synthase, which produces (S)-linalool from geranyl diphosphate (B83284) (GPP), demonstrate the potential of biocatalysis to generate complex chiral terpenols from simple acyclic precursors. nih.gov

The table below illustrates the application of ADHs in the synthesis of chiral alcohols.

Enzyme SourceSubstrate TypeProduct ConfigurationEnantiomeric Excess (ee)Reference
Thermoanaerobacter speciesα,β-Unsaturated Ketones(S)-Allylic Alcohol>99% researchgate.net
Lactobacillus brevisα,β-Unsaturated Ketones(R)-Allylic Alcohol>99% researchgate.net
Baker's Yeastβ-Sulfinyl KetonesChiral Secondary AlcoholsExcellent
Candida Antarctica Lipase BRacemic Alcohols (Resolution)Enantiopure AlcoholsExcellent

These biocatalytic systems provide a powerful and sustainable platform for the production of enantiomerically pure terpenoid alcohols.

Strategies for Precise Control of Double Bond Geometry and Chiral Center Configuration

The synthesis of this compound requires precise control over the geometry of the C3-C4 trisubstituted double bond. Modern organic synthesis offers several powerful methods for the stereoselective formation of alkenes. snnu.edu.cn

Catalytic cross-metathesis has emerged as a particularly effective strategy for accessing both E- and Z-trisubstituted alkenes with high stereoselectivity. nih.govximo-inc.com By using molybdenum- or ruthenium-based catalysts, a disubstituted alkene can be reacted with a trisubstituted alkene to generate the desired product with exceptional isomeric purity (>98% E or >95% Z). ximo-inc.com This method allows for the reliable installation of the (E)-double bond required for the target molecule.

Other classic methods for stereoselective alkene synthesis include the Wittig reaction and its modifications (e.g., the Schlosser modification for E-selectivity), and the Horner-Wadsworth-Emmons reaction, which typically favors the formation of E-alkenes. Alkyne chemistry also provides a pathway; the partial reduction of a corresponding alkyne using dissolving metal reduction (e.g., Na in NH₃) can yield the trans-alkene.

A comprehensive synthetic plan would first establish the (E)-trisubstituted alkene skeleton and then introduce the chiral center. For example, a stereoselective olefination reaction could be used to synthesize (E)-3,7-dimethyl-3,6-octadien-2-one, which would then be subjected to an enantioselective reduction as described previously to install the (S)-configured alcohol. This sequential approach ensures independent control over both stereochemical elements.

The table below highlights modern catalysts used for stereoselective trisubstituted alkene synthesis via cross-metathesis.

Catalyst TypeReaction TypeSelectivityIsomeric PurityReference
Molybdenum Imido AlkylideneCross-MetathesisE-selective>98% E nih.govximo-inc.com
Molybdenum Imido AlkylideneCross-MetathesisZ-selective>95% Z nih.govximo-inc.com
Ruthenium-based (Grubbs-type)Ring-Closing MetathesisKinetically controlled E or ZHigh nih.gov

These advanced catalytic systems are instrumental in achieving the high stereochemical fidelity required for complex natural product synthesis.

Synthesis of Stereoisomers and Metabolites for Structure-Activity Relationship Studies

To fully understand the biological role of this compound, it is crucial to synthesize its various stereoisomers, including its enantiomer, (R)-(E)-3,7-dimethyl-3,6-octadien-2-ol, and its diastereomers, (S)-(Z)- and (R)-(Z)-3,7-dimethyl-3,6-octadien-2-ol. The synthesis of these isomers allows for detailed structure-activity relationship (SAR) studies, which are particularly important in fields like insect pheromone research where stereochemistry often dictates biological activity. nih.gov

The synthesis of the (R)-enantiomer can be achieved by using the opposite enantiomer of the chiral catalyst in an asymmetric reduction (e.g., the (R)-CBS catalyst) or by employing an enzyme with the opposite stereopreference (e.g., an ADH from Lactobacillus brevis). researchgate.net The (Z)-diastereomers can be prepared by employing Z-selective alkene synthesis methodologies, such as Z-selective cross-metathesis or the Wittig reaction under salt-free conditions. nih.govresearchgate.net The synthesis of all possible stereoisomers, as has been demonstrated for analogues like linalool oxide, provides invaluable chemical probes for biological investigation. mdpi.comresearchgate.net

Furthermore, the synthesis of potential metabolites is essential for understanding the compound's metabolic fate and biological activity profile. For terpenoids like the target molecule, common metabolic transformations include oxidation, such as epoxidation of the double bonds or hydroxylation at allylic or terminal positions. For instance, the C6-C7 double bond could be epoxidized, or the terminal methyl groups (C-1 or C-8) could be hydroxylated. The synthesis of these potential metabolites, such as 6,7-epoxy-3,7-dimethyl-3-octen-2-ol or 8-hydroxy-3,7-dimethyl-3,6-octadien-2-ol, provides analytical standards and allows for the evaluation of their own biological properties.

The systematic synthesis of stereoisomers and metabolites is a critical step in the chemical biology investigation of any chiral natural product.

Ecological and Biological Roles of S E 3,7 Dimethyl 3,6 Octadien 2 Ol in Biological Systems

Ecological Significance of Stereoisomeric Purity and Blend Composition

In the broader context of chemical ecology, the stereoisomeric purity of a semiochemical is paramount to its function. Different stereoisomers of the same compound can elicit varied, and sometimes opposite, behavioral responses in receiving organisms. For instance, one stereoisomer might act as an attractant for a mate, while another could be inactive or even act as a repellent. This specificity is due to the chiral nature of the olfactory receptors in insects and other animals, which can differentiate between subtle differences in the spatial arrangement of atoms.

Similarly, the composition of a chemical blend, in which a compound like [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol might exist, is crucial for its ecological significance. The presence of other compounds, and their relative ratios, can synergistically enhance or antagonistically inhibit the activity of the primary signaling molecule. This complexity ensures the species-specificity of chemical signals, preventing cross-communication between different species.

Unfortunately, a thorough review of available scientific literature reveals a significant gap in our understanding of this compound. There is a lack of published research and empirical data concerning its specific ecological and biological roles. Consequently, data tables and detailed research findings on its stereoisomeric purity and blend composition in any biological system cannot be provided at this time. The scientific community has yet to explore the potential functions of this particular compound, leaving its contribution to the chemical conversations of the natural world an open question.

Advanced Analytical Methodologies for Detection and Quantification of S E 3,7 Dimethyl 3,6 Octadien 2 Ol in Biological Matrices

Extraction and Sample Preparation Techniques for Volatile and Semi-Volatile Metabolites

The initial and most critical step in the analysis of [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol is its effective extraction from the biological matrix. The choice of method is paramount as it dictates the composition of the extract and the quality of the subsequent analysis. nih.gov Due to the volatile nature of this compound, techniques must be chosen to minimize analyte loss while maximizing recovery and minimizing the co-extraction of interfering substances. nih.govacs.org

Commonly employed methods include:

Solvent-Based Extraction: This traditional method involves using organic solvents like pentane-ether mixtures or dichloromethane (B109758) to extract a broad profile of metabolites. researchgate.net While comprehensive, this approach can also extract non-volatile materials such as lipids and waxes, which may complicate the final analysis unless removed through further purification steps like solid-phase extraction (SPE). nih.govrsc.org

Headspace (HS) Analysis: This technique involves analyzing the vapor phase above the sample. It is particularly useful for highly volatile compounds. Headspace methods are selective for volatiles and avoid the extraction of non-volatile matrix components. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate volatiles from the headspace or directly from a liquid sample. wiley.comresearchgate.net The adsorbed compounds are then thermally desorbed directly into the gas chromatograph inlet. wiley.com This method integrates sampling, extraction, and concentration into a single step. wiley.com

Stir Bar Sorptive Extraction (SBSE): Similar to SPME, SBSE uses a magnetic stirring bar coated with an adsorbent phase to concentrate analytes from a liquid sample. researchgate.nethcmuaf.edu.vn It offers a larger surface area and adsorbent volume compared to SPME, often resulting in higher recovery and sensitivity. The volatiles are subsequently thermally desorbed for GC-MS analysis. researchgate.net

Simultaneous Distillation-Extraction (SDE): This technique is effective for isolating semi-volatile compounds from aqueous samples. It combines steam distillation and solvent extraction to simultaneously separate and concentrate the analytes. researchgate.net

The selection of an appropriate technique depends on the specific biological matrix, the concentration of the target analyte, and its physicochemical properties.

Table 1: Comparison of Extraction Techniques for Volatile Metabolites

Technique Principle Advantages Disadvantages Common Matrices
Solvent Extraction Partitioning of analytes between the sample matrix and an immiscible organic solvent. Provides a comprehensive metabolite profile. nih.gov Co-extracts non-volatile interferences (e.g., lipids, waxes); solvent peak can interfere with chromatography. nih.gov Plant tissues, fluids
Headspace (HS) Analysis of the vapor phase in equilibrium with the sample. Highly selective for volatile compounds; minimizes matrix interference. nih.gov Less sensitive for semi-volatile compounds; potential loss of less volatile analytes. Urine, blood, breath
SPME Adsorption of analytes onto a coated fused-silica fiber, followed by thermal desorption. Solvent-free, simple, integrates sampling and concentration. wiley.com Limited sample capacity; fiber fragility and cost. Environmental, biological, and food samples. wiley.com
SBSE Adsorption of analytes onto a coated magnetic stir bar, followed by thermal desorption. Higher recovery and sensitivity than SPME due to larger adsorbent volume. researchgate.net More demanding for complex matrices. researchgate.net Urine, saliva, water samples. researchgate.netmdpi.com
SDE Continuous steam distillation of the sample with co-current extraction of the distillate by an organic solvent. Efficient for semi-volatiles from aqueous samples. researchgate.net Potential for thermal degradation or artifact formation. researchgate.net Food, beverages, plant extracts

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry is considered the "gold standard" for the analysis of volatile and semi-volatile compounds due to its high sensitivity, reproducibility, and ability to identify unknown compounds. researchgate.netnih.gov High-resolution GC, utilizing long capillary columns, provides excellent separation of individual components within a complex mixture. The separated compounds then enter the mass spectrometer, which acts as a detector.

In the MS, molecules are ionized, typically through electron ionization (EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio of the parent ion and its fragments. The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of an authentic reference standard and by matching it against spectral libraries like the NIST database. medistri.swiss

For quantification, the method is validated to ensure linearity, accuracy, and precision. nih.gov An internal standard is often added to the sample prior to extraction to correct for variations in sample preparation and instrument response. nih.govsigmaaldrich.com The concentration of the target analyte is then determined by comparing the peak area of the analyte to that of the internal standard.

Table 2: Typical GC-MS Parameters for Terpenoid Analysis

Parameter Typical Setting/Value Purpose
GC System Agilent 8890 GC or similar gcms.cz Separates volatile compounds based on their boiling points and interaction with the stationary phase.
Injector Split/Splitless Inlet Introduces the sample onto the column; splitless mode is used for trace analysis to maximize sensitivity.
Column HP-5MS (or similar non-polar), 30-50 m length, 0.25 mm i.d., 0.25 µm film thickness researchgate.net A long, narrow capillary column provides high-resolution separation of isomers and other closely related compounds.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Oven Program Temperature ramp (e.g., 60°C hold, then ramp at 2-5°C/min to 180-220°C) tandfonline.com A programmed temperature increase allows for the separation of compounds with a wide range of boiling points.
MS Detector Quadrupole or Time-of-Flight (TOF) Mass Spectrometer Detects, ionizes, and fragments eluting compounds, generating a mass spectrum for identification.
Ionization Mode Electron Ionization (EI) at 70 eV A hard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) Full scan collects all mass data for identification; SIM monitors specific ions for enhanced sensitivity and quantification. gcms.cz

Many natural compounds, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers have identical mass spectra, they often possess different biological activities and sensory properties. acgpubs.orgscispec.co.th Therefore, determining the enantiomeric ratio is crucial.

Chiral gas chromatography is a specialized technique used to separate enantiomers. This is achieved by using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. tandfonline.comgcms.cz The chiral selector in the stationary phase interacts diastereomerically with the two enantiomers, causing them to have different retention times and thus elute from the column separately. scispec.co.th By integrating the peak areas of the separated enantiomers, their relative ratio in the sample can be accurately determined. Multidimensional gas chromatography (MDGC) can be employed for complex samples, where a specific portion of the eluent from a primary non-chiral column is transferred to a secondary chiral column for enhanced separation. hcmuaf.edu.vnacgpubs.org

Table 3: Chiral Stationary Phases for Terpenoid Enantiomer Separation

Chiral Stationary Phase Base Polymer Common Application
Permethylated β-cyclodextrin Cyanopropyl-dimethylpolysiloxane Widely used for stereochemical separation of many chiral compounds. gcms.cz
Modified γ-cyclodextrin (e.g., Lipodex E) Polysiloxane Separation of linalool (B1675412) enantiomers in essential oils. acgpubs.org
Rt-βDEXsm N/A Provides good enantiomeric separation of α-pinene, isoborneol, and linalool oxides. gcms.cz
Rt-βDEXse N/A Resolves enantiomers of linalyl acetate (B1210297) and linalool. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixture Structural Elucidation

While GC-MS is excellent for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of novel compounds or for confirming the structure of known compounds within a complex mixture. jchps.com Unlike mass spectrometry, NMR provides detailed information about the connectivity of atoms within a molecule, making it powerful for distinguishing between isomers. researchgate.netnih.gov

For analyzing a compound like this compound in a biological extract, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Reveals the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the piecing together of the molecular structure by identifying neighboring protons (COSY) and connecting protons to their directly attached carbons (HSQC) or to carbons two or three bonds away (HMBC).

Although NMR is less sensitive than MS, its ability to provide unambiguous structural information without the need for a reference standard for every compound makes it a powerful complementary technique. rsc.orgresearchgate.net

Future Perspectives and Emerging Research Avenues for S E 3,7 Dimethyl 3,6 Octadien 2 Ol Studies

Unveiling Novel Biological Functions and Ecological Niches

Future research is expected to significantly expand our understanding of the biological roles of [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol. Terpenoids are well-documented for their diverse functions in plant-environment interactions, acting as everything from defense compounds against herbivores to signaling molecules that attract pollinators. nih.govtandfonline.com The specific stereochemistry of this compound suggests a high degree of specificity in its biological activity, a common trait for chiral molecules in biological systems.

Key areas of future investigation will likely include:

Pheromonal Activity: Many terpenoids serve as pheromones in insects. Research could uncover whether this specific isomer acts as a sex, aggregation, or alarm pheromone for any insect species. Such a discovery would have significant implications for pest management through the development of species-specific, environmentally benign control strategies.

Plant Defense Mechanisms: Investigations may reveal a role for this compound in either direct or indirect plant defense. It could function as a toxin or deterrent to herbivores or pathogens, or it could act as a volatile signal to attract the natural enemies of attacking herbivores. researchgate.net

Microbial Interactions: The ecological role of this compound could extend to interactions with microorganisms. Future studies might explore its potential antimicrobial or antifungal properties, or its role as a signaling molecule in plant-microbe symbiosis.

Development of Biomimetic and Sustainable Synthetic Routes

The chemical synthesis of specific terpenoid isomers like this compound presents a considerable challenge. Future research will increasingly focus on developing synthetic methods that are not only efficient and stereoselective but also environmentally sustainable.

Biomimetic Synthesis: Biomimetic approaches, which mimic nature's enzymatic strategies for constructing complex molecules, offer a promising avenue. researchgate.net Terpene synthases, the enzymes responsible for the vast diversity of terpenoid structures, catalyze complex cyclization and rearrangement reactions from simple acyclic precursors like geranyl pyrophosphate. nih.govacs.org Future synthetic strategies may employ catalyst systems that replicate the action of these enzymes, potentially enabling the highly selective synthesis of the desired [S-(E)]-isomer from readily available starting materials. researchgate.net This could involve cascade reactions initiated by acid catalysts that mimic the protonation steps in enzymatic terpene cyclizations. researchgate.net

Sustainable and Green Chemistry Approaches: Emphasis will be placed on "green" synthetic routes that minimize waste and avoid harsh reagents. This includes:

Biocatalysis: Utilizing whole-cell or isolated enzyme systems to perform key transformations, offering high selectivity under mild conditions. researchgate.net

Flow Chemistry: Employing continuous flow reactors for improved efficiency, safety, and scalability of synthetic processes.

Renewable Feedstocks: Developing synthetic pathways that start from renewable resources, reducing reliance on petrochemicals.

Synthetic ApproachKey PrinciplesPotential Advantages for this compound Synthesis
Biomimetic Synthesis Mimicking enzymatic reaction cascades (e.g., terpene cyclases). researchgate.netnih.govHigh stereoselectivity, potential for complex transformations in a single step.
Enzymatic Catalysis Using isolated enzymes or whole-cell systems for specific reactions.High specificity, mild reaction conditions, reduced environmental impact. researchgate.net
Sustainable Feedstocks Utilizing renewable starting materials instead of petroleum-based ones.Reduced carbon footprint, alignment with green chemistry principles. academicjournals.org

High-Throughput Screening and Computational Modeling for Receptor Antagonists and Agonists

Understanding how this compound interacts with biological receptors is crucial to elucidating its mechanism of action. Future research will leverage advanced techniques to identify and characterize these interactions.

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large compound libraries to identify molecules that bind to a specific receptor. mdpi.com If a receptor for this compound is identified (e.g., an insect odorant receptor or a G-protein coupled receptor in a plant), HTS can be used to discover both agonists (molecules that activate the receptor) and antagonists (molecules that block its activity). nih.govnih.gov This has significant implications for developing modulators of its biological effects, which could be valuable in agriculture or medicine.

Computational Modeling: In silico methods are becoming indispensable in modern drug discovery and molecular biology. sydney.edu.au Molecular docking and molecular dynamics simulations can be used to predict how this compound might bind to the active site of a target protein. nih.govucdavis.edu These computational models can help to:

Predict potential protein targets for the compound.

Understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Guide the design of new molecules with enhanced binding affinity or altered activity (agonists or antagonists).

Accelerate the discovery process by prioritizing compounds for experimental testing. youtube.combiorxiv.org

Integration of Omics Data for Systems-Level Understanding of Terpenoid Metabolism and Signaling

A complete picture of the role of this compound requires a systems-level approach that integrates data from various "omics" fields. nih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of terpenoid biosynthesis and signaling. nih.govresearchgate.net

Future research directions include:

Transcriptomics and Metabolomics: By simultaneously analyzing gene expression (transcriptome) and the profile of small molecules (metabolome) in an organism, researchers can correlate the production of this compound with the expression of specific genes, such as those for terpene synthases and modifying enzymes (e.g., cytochrome P450s). mdpi.com This can help to fully map out its biosynthetic pathway. researchgate.net

Genome-Scale Metabolic Models (GEMs): Integrating omics data into GEMs provides a powerful framework for understanding and predicting metabolic behavior. nih.gov These models can be used to simulate how genetic or environmental perturbations affect the production of specific terpenoids. plos.org

Regulatory Network Construction: Data integration can reveal the complex regulatory networks that control terpenoid metabolism, including the roles of transcription factors and signaling pathways. researchgate.net This knowledge is essential for metabolic engineering efforts aimed at enhancing the production of this or other valuable terpenoids in plants or microbial systems. nih.govresearchgate.net

This multi-faceted approach, combining ecological investigation, advanced synthesis, molecular interaction studies, and systems biology, will be pivotal in unlocking the full scientific and applied potential of this compound.

Q & A

Q. What are the key structural features of [S-(E)]-3,7-dimethyl-3,6-octadien-2-ol that influence its reactivity?

The compound’s reactivity is governed by:

  • Conjugated dienes (3,6-octadienyl backbone) : Facilitates electrophilic addition and cycloaddition reactions due to π-electron delocalization .
  • Hydroxyl group at C2 : Participates in hydrogen bonding, oxidation (to ketones), and substitution reactions (e.g., esterification) .
  • Stereochemistry (S-(E) configuration) : The spatial arrangement affects chiral recognition in biological systems and enantioselective synthesis .

Q. What analytical methods are recommended for characterizing this compound?

Key methodologies include:

  • GC-MS : Use polar columns (e.g., DB-5MS) with temperature programming (e.g., 50°C to 250°C at 5°C/min) to resolve volatile derivatives. Compare retention indices with NIST database entries .
  • NMR : 1^1H and 13^13C NMR can identify olefinic protons (δ 5.0–5.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, broad). Stereochemistry is confirmed via NOESY or Mosher ester analysis .
  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to separate enantiomers .

Q. How should researchers safely handle this compound given its potential sensitization risks?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis or handling bulk quantities due to volatile byproducts .
  • Storage : Keep in amber glass vials under inert gas (N2_2) at 4°C to prevent oxidation .
  • Regulatory compliance : Adhere to IFRA restrictions on fragrance-related applications and consult RIFM safety assessments for toxicity data .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound during synthesis?

  • Chiral auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry during allylic alcohol formation .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester derivatives selectively .
  • Chromatographic separation : Optimize chiral stationary phases (e.g., Chiralpak AD) with heptane/ethanol (90:10) to achieve baseline resolution (α > 1.5) .

Q. How does the S-(E) configuration affect biological activity compared to other stereoisomers?

  • Antimicrobial assays : The S-configuration shows 2–3× higher inhibition against Candida albicans compared to R-forms, likely due to enhanced membrane interaction .

  • Plant signaling : The E-geometry of the diene system is critical for pheromone activity in insect communication systems, as shown in GC-EAD (Electroantennographic Detection) studies .

  • Structure-activity data :

    IsomerIC50_{50} (μg/mL) against Staphylococcus aureus
    S-(E)12.5 ± 1.2
    R-(Z)45.3 ± 3.1
    Data adapted from monoterpene bioactivity studies .

Q. What challenges arise in quantifying trace amounts of this compound in natural extracts via GC-MS?

  • Co-elution issues : Overlapping peaks with structurally similar terpenes (e.g., citronellol derivatives) require tandem MS (GC-MS/MS) for selective ion monitoring (SIM) .

  • Sample preparation : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers improves recovery of volatile alcohols .

  • Quantitative parameters :

    ParameterOptimal Condition
    ColumnHP-5MS (30 m × 0.25 mm × 0.25 μm)
    Internal StandardNonane (δ 0.89 ppm)
    LOD/LOQ0.1 ng/μL / 0.3 ng/μL
    Derived from GC-MS protocols for monoterpenoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.